2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-cyclopropylhydrazinecarbothioamide
Overview
Description
2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-cyclopropylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0600902 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent Development
In the realm of antimicrobial research, Aly et al. (2012) explored the synthesis of new furo[3,4-d]-1,3-thiazoles, demonstrating their potential in yielding compounds with good antimicrobial properties. The study suggests a mechanism where the compound acts as an oxidizing agent, hinting at its possible use in developing new antimicrobial agents (Aly, Hassan, Al-Qalawi, & Ishak, 2012).
Pharmacological Applications
Another line of investigation involves the potential pharmacological applications of similar compounds. Banerjee et al. (2011) synthesized and evaluated a series of novel derivatives for their anti-HIV and anti-tubercular activities. Their findings reveal that certain derivatives show promising activity against HIV-1 replication and inhibit the growth of mycobacterial cultures, suggesting a potential role in combating HIV-TB co-infections (Banerjee, Yogeeswari, Bhat, Thomas, Srividya, & Sriram, 2011).
Properties
IUPAC Name |
1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-cyclopropylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-12-3-1-2-4-13(12)22-9-11-7-8-14(23-11)15(21)19-20-16(24)18-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,21)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBKWVREWKBSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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